5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid
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Overview
Description
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a tetramethyl-substituted phenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid typically involves the introduction of the tetramethylphenyl group onto a valeric acid derivative. One common method is the Friedel-Crafts acylation reaction, where 2,3,5,6-tetramethylbenzoyl chloride is reacted with valeric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a valeric acid backbone.
4-Formylphenylboronic acid: Contains a formyl group and is used in similar applications in organic synthesis.
Phenylboronic acid: A simpler analog with a phenyl group attached to a boronic acid moiety.
Uniqueness
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid is unique due to the presence of both the tetramethyl-substituted phenyl group and the valeric acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-8-10(2)12(4)15(11(9)3)13(16)6-5-7-14(17)18/h8H,5-7H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHNGBICHGXPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CCCC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350185 |
Source
|
Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719295-43-9 |
Source
|
Record name | 5-(2,3,5,6-TETRAMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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